molecular formula C16H16BrNO3 B2959240 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide CAS No. 2034574-11-1

5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide

Cat. No.: B2959240
CAS No.: 2034574-11-1
M. Wt: 350.212
InChI Key: NEATUGNLNPJNRY-UHFFFAOYSA-N
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Description

“5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide” is an organic compound. It’s a building block that can be used in the synthesis of various drugs .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bromine atom attached to a furan ring, which is further connected to a benzofuran ring through a propyl chain . The exact structure can be determined using techniques like NMR spectroscopy .


Physical and Chemical Properties Analysis

The compound is a white to light yellow crystal powder . It has a molecular weight of 199.05 g/mol . It is soluble, with a solubility of 0.0995 mg/ml .

Scientific Research Applications

  • Antiprotozoal Agents : Research conducted by Ismail et al. (2004) explored the synthesis of compounds related to 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide, which showed strong DNA affinities and demonstrated in vitro and in vivo activities against protozoal infections, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).

  • Microbial Quorum Sensing Inhibitors : Benneche et al. (2008) synthesized derivatives of 5-bromo-furan compounds and investigated their potential in interfering with microbial communication and biofilm formation by Staphylococcus epidermidis. This research highlights the compound's possible role in controlling microbial growth and pathogenicity (Benneche et al., 2008).

  • Synthesis and Reactivity Studies : Several studies by Aleksandrov et al. (2017) and others have focused on the synthesis and reactivity of furan-2-yl compounds, including electrophilic substitution reactions, which are essential for understanding the chemical behavior and potential applications of these compounds in various fields (Aleksandrov et al., 2017a), (Aleksandrov et al., 2017b).

  • Antimicrobial Activities : Research by Sanjeeva et al. (2021) and Parameshwarappa et al. (2009) investigated the antimicrobial activities of bromobenzofuran derivatives, including compounds structurally related to this compound. These studies provide insight into the potential use of these compounds as antimicrobial agents (Sanjeeva et al., 2021), (Parameshwarappa et al., 2009).

  • Cytotoxicity Testing : Công et al. (2020) synthesized and tested various aroylbenzofuran derivatives for cytotoxicity against human cancer cell lines. This research suggests the potential application of such compounds in the development of anticancer agents (Công et al., 2020).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has several hazard statements including H302, H312, H315, H319, H332, H335, indicating various hazards such as harmful if swallowed, in contact with skin, causes skin and eye irritation, harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

5-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-10(18-16(19)14-4-5-15(17)21-14)8-11-2-3-13-12(9-11)6-7-20-13/h2-5,9-10H,6-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEATUGNLNPJNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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